molecular formula C5H7ClFN3 B13244768 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole

5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole

Cat. No.: B13244768
M. Wt: 163.58 g/mol
InChI Key: ZDCZPKKWJCSSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole (CAS 1503915-79-4) is a high-value chemical building block with a molecular formula of C 5 H 7 ClFN 3 and a molecular weight of 163.58 g/mol . This compound is characterized by its two key reactive sites: a chloromethyl group (-CH 2 Cl) and a 1,2,4-triazole ring substituted with a 2-fluoroethyl group. The chloromethyl group serves as a versatile handle for further functionalization, enabling nucleophilic substitution reactions to create ethers, thioethers, or amine linkages, which is critical for constructing more complex molecular architectures. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemical research, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. This reagent is primarily used in organic synthesis and as a key intermediate in the development of novel active pharmaceutical ingredients (APIs) . Its structural features make it particularly valuable for constructing potential inhibitors, enzyme ligands, and functional materials. Researchers utilize this compound in the synthesis of more complex molecules, such as those featuring a 1,2,4-triazole-3-carboxylic acid moiety, which are explored for a range of biological activities . The presence of the fluorine atom can enhance metabolic stability, lipophilicity, and bioavailability, making this intermediate a critical component in drug discovery programs. The product requires cold-chain transportation to ensure stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole

InChI

InChI=1S/C5H7ClFN3/c6-3-5-8-4-9-10(5)2-1-7/h4H,1-3H2

InChI Key

ZDCZPKKWJCSSBM-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=N1)CCl)CCF

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole generally involves two key steps:

  • Step 1: Introduction of the 2-fluoroethyl substituent at the N-1 position of the 1,2,4-triazole ring.
  • Step 2: Chloromethylation at the C-5 position of the triazole ring.

The synthetic route often starts from commercially available or easily synthesized 1H-1,2,4-triazole or its derivatives.

N-1 Substitution with 2-Fluoroethyl Group

The N-alkylation of 1H-1,2,4-triazole with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions is a common approach. Typical bases include potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution at the alkyl halide to yield 1-(2-fluoroethyl)-1H-1,2,4-triazole intermediates.

Chloromethylation at C-5 Position

Chloromethylation of the triazole ring at the 5-position can be achieved by several methods:

  • Direct chloromethylation: Using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic conditions.
  • Hydroxymethylation followed by chlorination: First, 5-(hydroxymethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole is synthesized by reaction with formaldehyde, then converted to the chloromethyl derivative by treatment with thionyl chloride (SOCl₂) or other chlorinating agents.

Representative Synthetic Route

A representative synthetic sequence is as follows:

Step Reagents and Conditions Description Yield (%)
1 1H-1,2,4-triazole, 2-fluoroethyl bromide, K₂CO₃, DMSO, 80°C, 6 h N-alkylation to form 1-(2-fluoroethyl)-1H-1,2,4-triazole 75–85
2 Paraformaldehyde, HCl, acidic medium, room temp, 4 h Hydroxymethylation at C-5 to form 5-(hydroxymethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole 70–80
3 Thionyl chloride, dichloromethane, 70°C, 4 h Chlorination of hydroxymethyl to chloromethyl group 80–85

This sequence provides the target compound in an overall yield of approximately 50–60%.

Industrial and Continuous Flow Adaptations

In industrial settings, continuous flow reactors are employed to enhance reaction control, safety, and yield, especially for the chloromethylation step involving hazardous reagents like thionyl chloride. Continuous flow chloromethylation allows precise temperature control and efficient mixing, reducing side reactions and improving product purity.

Reaction Conditions and Optimization

Effect of Solvent and Base

  • Polar aprotic solvents such as DMSO and acetonitrile favor the N-alkylation step by increasing solubility of reagents and enhancing nucleophilicity.
  • Cesium carbonate has been reported to be more effective than potassium carbonate in similar triazole alkylations, providing higher yields and cleaner reactions.
  • Reaction temperature is typically maintained between 70–100°C to balance reaction rate and minimize decomposition.

Chloromethylation Parameters

Parameter Optimal Conditions Notes
Chlorinating agent Thionyl chloride (SOCl₂) Efficient chlorination with good yield
Solvent Dichloromethane or 1,2-dichloroethane Good solubility and control of reaction
Temperature 70–100°C Higher temperature increases rate but may cause side reactions
Reaction time 4 hours Longer times may lead to degradation
Yield 80–85% High purity product achievable

Analytical Characterization and Purity Assessment

Post-synthesis, the compound's identity and purity are confirmed by:

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Advantages Limitations
N-alkylation 2-Fluoroethyl bromide, K₂CO₃, DMSO, 80°C 75–85 High regioselectivity, mild base Requires careful temperature control
Hydroxymethylation Paraformaldehyde, HCl, acidic, room temp 70–80 Simple, mild conditions Intermediate purification needed
Chlorination Thionyl chloride, DCM, 70–100°C 80–85 High yield, well-established Use of toxic reagents, requires safety measures
Continuous flow chloromethylation SOCl₂, flow reactor, controlled temp >85 Enhanced safety, scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The triazole ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines can be used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.

Scientific Research Applications

5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles, and its molecular formula is C6H7ClFN3 with a molecular weight of 163.58 g/mol. It is notable for its potential applications in pharmaceuticals and agrochemicals because of its diverse biological activities and chemical reactivity.

Potential Applications

  • Pharmaceuticals 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole has potential applications in the pharmaceutical field because of its biological activities. Studies have explored its antifungal properties and interactions with molecular targets in biological systems, such as binding to enzymes or receptors to modulate their activity. It may inhibit certain enzymatic functions by forming covalent bonds with active site residues.
  • Agrochemicals The reactivity and unique structure of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole make it a candidate for use in agrochemicals.
  • Antibacterial Agents Research indicates that triazole derivatives have significant antibacterial activity . Many synthesized clinafloxacin-triazole hybrids have good antibacterial and antifungal activities, and some are more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . SAR studies showed that a compound with a 2,4-difluoro at the phenyl ring exhibited the most potent antimicrobial efficacy, especially against methicillin-resistant Staphylococcus aureus (MRSA) . Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have also shown higher potency against MRSA than vancomycin and ciprofloxacin .
  • Anticancer Studies Fluorescent 1,2,4-triazole-peptide conjugates have been designed, synthesized, and studied for anticancer applications .
    Other Applications* 1,2,4-triazoles have applications as neuroprotectants, antioxidants, antimalarials, antileishmanials, anti-ureases, antivirals, anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists . Moreover, they have applications in ionic liquids, corrosion inhibitors, polymers, supramolecular and material science .

Synthesis
The synthesis of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole generally involves several steps, and continuous flow reactors may be utilized in industrial settings to enhance efficiency and yield during production.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole 5-CH₂Cl, 1-CH₂CH₂F C₅H₇ClFN₃ High reactivity for alkylation; used in COVID-19 drug intermediates
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole 5-C₆H₄F, 3-C₆H₄CH₃ C₁₅H₁₂FN₃ Aromatic substituents enhance π-π stacking; potential in agrochemicals
5-Bromo-1-methyl-1H-1,2,4-triazole 5-Br, 1-CH₃ C₃H₄BrN₃ Bromine enhances electrophilicity; used in cross-coupling reactions
5-(Azetidin-3-ylmethyl)-3-isopropyl-1-methyl-1H-1,2,4-triazole 5-CH₂(azetidine), 3-CH(CH₃)₂, 1-CH₃ C₁₀H₁₈N₄ Bulky substituents improve target selectivity; explored in kinase inhibitors
1-(4-Fluorophenyl)-5-(chloromethyl)-1H-1,2,4-triazole 5-CH₂Cl, 1-C₆H₄F C₉H₇ClFN₃ Combines aryl halide and alkyl halide reactivity; versatile synthetic intermediate

Key Observations:

Reactivity :

  • The chloromethyl group in the target compound enables efficient alkylation, as demonstrated in COVID-19 drug synthesis . Comparatively, bromo-substituted triazoles (e.g., 5-bromo-1-methyltriazole) are less reactive in nucleophilic substitutions but valuable in Suzuki-Miyaura couplings .
  • Fluorine-containing substituents (e.g., 2-fluoroethyl or 4-fluorophenyl) improve metabolic stability and membrane permeability, critical for drug candidates .

Thermal and Chemical Stability :

  • Aryl-substituted triazoles (e.g., 5-(3-fluorophenyl) derivatives) exhibit higher melting points and thermal stability due to rigid aromatic systems, whereas alkyl-substituted variants (e.g., 2-fluoroethyl) are more soluble in organic solvents .

Biological Activity :

  • Bulky substituents (e.g., azetidine or isopropyl groups) enhance selectivity for biological targets, as seen in kinase inhibitors . In contrast, the target compound’s simpler structure prioritizes synthetic utility over direct bioactivity.

Biological Activity

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by a unique structure that includes a triazole ring and halogenated alkyl groups. Its molecular formula is C5H8ClN3C_5H_8ClN_3 with a molecular weight of approximately 145.59 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and agriculture, particularly as an antifungal agent.

Biological Activity Overview

Research indicates that 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole exhibits significant biological activity, primarily in antifungal applications. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which play a crucial role in ergosterol biosynthesis—a vital component of fungal cell membranes. Inhibition of these enzymes leads to increased membrane permeability and ultimately cell death.

The exact mechanism of action for this compound remains largely unexplored; however, its structural features suggest it may interact with various biological targets:

  • Inhibition of Cytochrome P450 : Similar triazole derivatives have been documented to inhibit fungal cytochrome P450 enzymes effectively.
  • Nucleophilic Substitution : The presence of the chloromethyl group enables nucleophilic substitution reactions, allowing for modifications that may enhance biological activity.

Comparative Analysis with Similar Compounds

The biological activity of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole can be compared with other triazole derivatives. Below is a table summarizing some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochlorideContains a methyl group at position 3Potentially different antifungal spectrum
5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochlorideIncorporates difluorinated ethyl groupMay exhibit enhanced lipophilicity
5-(Chloromethyl)-1-(propyl)-1H-1,2,4-triazole hydrochloridePropyl group instead of fluoroalkylDifferent pharmacokinetic properties

The uniqueness of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole lies in its specific combination of halogenated groups and the triazole core structure.

Case Studies and Research Findings

Several studies have explored the antifungal activity of triazoles similar to 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole:

  • Antifungal Efficacy : A study demonstrated that certain triazoles exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antifungals like fluconazole against various fungal pathogens including Candida albicans and Aspergillus species. For example, compounds with similar structures showed MIC values ranging from 0.000970.00097 to 0.0156μg/mL0.0156\mu g/mL .
  • Structure-Activity Relationship (SAR) : Research on related triazoles indicated that modifications at specific positions on the triazole ring could enhance antifungal potency. The presence of electron-donating groups or specific alkyl chain lengths was found to influence biological activity significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.